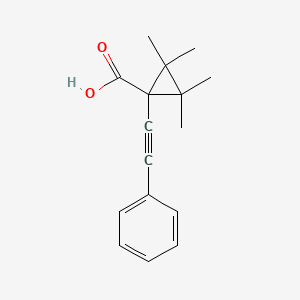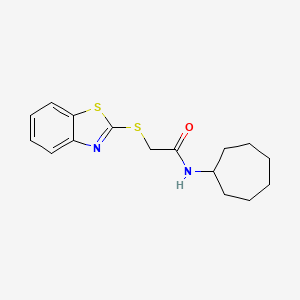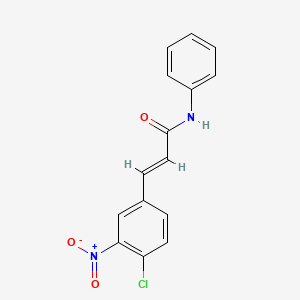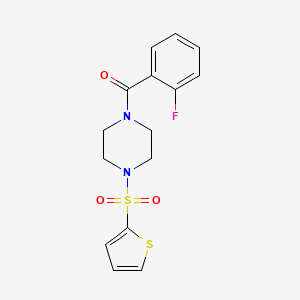
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid, also known as TAMPA, is a cyclopropane derivative that has attracted significant attention in the scientific community due to its unique properties and potential applications. TAMPA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid inhibits the activity of carboxypeptidase A by binding to the enzyme's active site. This binding prevents the enzyme from binding to its substrate, thereby inhibiting its activity. The mechanism of action of this compound has been extensively studied using various techniques, including X-ray crystallography.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity, as mentioned earlier. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
实验室实验的优点和局限性
One advantage of using 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid in lab experiments is its ability to selectively inhibit carboxypeptidase A activity. This allows for the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid. One direction is the development of new drugs targeting carboxypeptidase A for the treatment of inflammatory diseases and pain. Another direction is the study of this compound's potential use in the development of new diagnostic tools for the detection of carboxypeptidase A activity in vivo. Additionally, the study of this compound's mechanism of action and its effects on other enzymes and pathways could lead to the development of new drugs for various diseases.
合成方法
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-bromo-1-phenylethylene in the presence of a base, followed by hydrolysis of the resulting intermediate.
科学研究应用
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides. This inhibition can be used in the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A.
属性
IUPAC Name |
2,2,3,3-tetramethyl-1-(2-phenylethynyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-14(2)15(3,4)16(14,13(17)18)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMRJNRENQKBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC2=CC=CC=C2)C(=O)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)


![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)


![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
